N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic heterocyclic compound featuring a furochromen core fused with a furan ring, substituted with four methyl groups (at positions 2, 3, 5, and 9) and a 7-oxo moiety. The propanamide side chain links the furochromen system to a pyridin-4-ylmethyl group.
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(28)30-23)5-6-21(27)26-12-17-7-9-25-10-8-17/h7-11H,5-6,12H2,1-4H3,(H,26,27) |
InChI Key |
MZRWZUHCQZPLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=NC=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the furochromene core.
Attachment of the propanamide group: The final step involves the formation of the amide bond through a condensation reaction between the furochromene-pyridine intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized derivatives.
Scientific Research Applications
N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique structural features.
Industry: The compound is explored for its potential use in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide
Key Differences :
- Core Structure : The analog contains a chromen (coumarin) core instead of a furochromen system.
- Substituents :
- Methoxy group at position 7 (vs. 7-oxo in the target compound).
- Methyl group at position 4 (vs. methyl groups at 2, 3, 5, and 9 in the target).
- Side Chain : Direct linkage to pyridin-4-yl (vs. pyridin-4-ylmethyl in the target).
Physicochemical Properties :
- The pyridin-4-ylmethyl group in the target compound may improve lipophilicity and membrane permeability due to the methylene spacer.
Molecular Data :
Functional Analog: 3-Chloro-N-phenyl-phthalimide
Key Differences :
- Core Structure : Phthalimide (aromatic dicarboximide) vs. furochromen.
- Substituents : Chlorine at position 3 and phenyl group (vs. tetramethyl and pyridinyl groups in the target).
Physicochemical Properties :
- The chloro substituent in 3-chloro-N-phenyl-phthalimide increases electrophilicity, aiding polymerization.
- The target compound’s methyl groups enhance steric bulk, possibly reducing reactivity but improving metabolic stability.
Heterocyclic Analog: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
Key Differences :
- Core Structure: Pyrido-thieno-pyrimidinone (polycyclic heteroaromatic system) vs. furochromen.
- Substituents: Acetamide and phenylamino groups (vs. propanamide and pyridinylmethyl in the target).
Implications of Structural Variations
- Methoxy vs. Methyl/Oxo Groups : Methoxy (electron-donating) increases polarity, while methyl groups enhance lipophilicity. The 7-oxo group in the target compound may participate in hydrogen bonding, influencing target binding.
- Heterocyclic Complexity: Furochromen and pyrido-thieno-pyrimidinone cores offer diverse electronic environments for modulating bioactivity, though synthesis challenges increase with complexity.
Biological Activity
N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound characterized by a unique combination of a propanamide backbone with a pyridine moiety and a furochromene derivative. This structural configuration suggests potential biological activities that warrant detailed investigation. The molecular formula is with a molecular weight of approximately .
Structural Features
The compound features:
- Pyridine Ring : Known for its role in various biological activities.
- Furochromene Core : Associated with antioxidant and anti-inflammatory properties.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods including:
- Multicomponent Reactions (MCRs) : These reactions have been shown to facilitate the rapid assembly of complex molecules while maintaining high yields and purity.
- Traditional Organic Synthesis : Involves sequential reactions to build the desired structure.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research has shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of furochromene have demonstrated cytotoxic effects against various cancer cell lines.
Antioxidant Properties
The furochromene structure is known for its free radical scavenging ability. This suggests that the compound may help mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
Compounds with similar structural motifs have been linked to reduced inflammation through inhibition of cyclooxygenase enzymes.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Potentially modulating the activity of enzymes involved in inflammation and cancer progression.
- Receptor Interaction : Binding to specific receptors which may alter cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-4-ylmethyl)-2-(5-methylfuro[3,2-g]chromen)acetamide | Pyridine ring at position 4 | Anticancer |
| 4-(N-pyridinyl)coumarin derivatives | Coumarin backbone | Antimicrobial |
| 5-methylfuro[3,2-g]chromen derivatives | Furochromene core | Antioxidant |
Case Studies
- Anticancer Studies : A study demonstrated that furochromene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (A549 and MCF-7), indicating potential as anticancer agents.
- Inflammation Models : In vitro assays showed that certain derivatives inhibited the activation of human hepatic stellate cells (LX2), suggesting anti-fibrotic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
